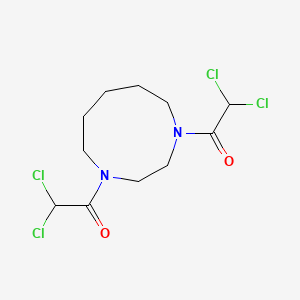
1H-1,4-Diazonine, 1,4-bis(dichloroacetyl)octahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,4-Diazonine, 1,4-bis(dichloroacetyl)octahydro- is a chemical compound with the molecular formula C10H16Cl2N2O2 It is a derivative of diazonine, characterized by the presence of two dichloroacetyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Diazonine, 1,4-bis(dichloroacetyl)octahydro- typically involves the reaction of diazonine with dichloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1H-1,4-Diazonine, 1,4-bis(dichloroacetyl)octahydro- involves large-scale reactions in reactors equipped with temperature and pressure control systems. The use of automated systems ensures consistent product quality and high yield. The purification process may involve multiple steps, including distillation and crystallization, to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,4-Diazonine, 1,4-bis(dichloroacetyl)octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloroacetyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazonine derivatives.
Wissenschaftliche Forschungsanwendungen
1H-1,4-Diazonine, 1,4-bis(dichloroacetyl)octahydro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-1,4-Diazonine, 1,4-bis(dichloroacetyl)octahydro- involves its interaction with specific molecular targets. The dichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazocine: A related compound with a similar diazonine structure but lacking the dichloroacetyl groups.
1,4-Dihydro-1,4-diazocine: Contains additional hydrogen atoms and different substituents.
Uniqueness
1H-1,4-Diazonine, 1,4-bis(dichloroacetyl)octahydro- is unique due to the presence of dichloroacetyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
136961-48-3 |
|---|---|
Molekularformel |
C11H16Cl4N2O2 |
Molekulargewicht |
350.1 g/mol |
IUPAC-Name |
2,2-dichloro-1-[4-(2,2-dichloroacetyl)-1,4-diazonan-1-yl]ethanone |
InChI |
InChI=1S/C11H16Cl4N2O2/c12-8(13)10(18)16-4-2-1-3-5-17(7-6-16)11(19)9(14)15/h8-9H,1-7H2 |
InChI-Schlüssel |
JSIYBLKMGFJKMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CCN(CC1)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)
![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)
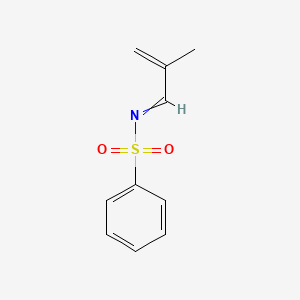

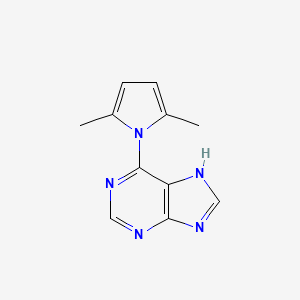

![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
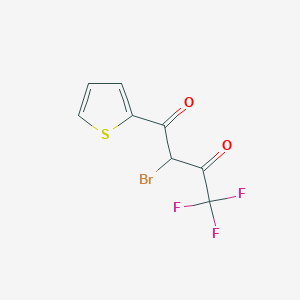
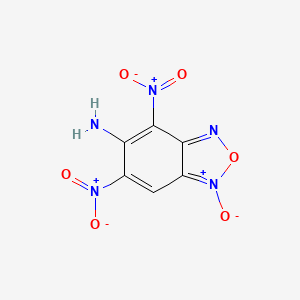

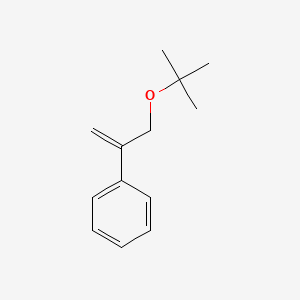
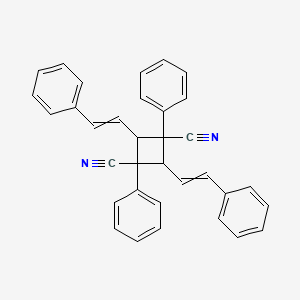
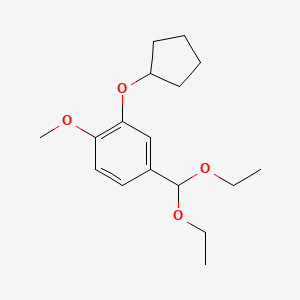
![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)
